

"physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1291012

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-(1,3-thiazol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological significance as a kinase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a molecule incorporating a thiazole ring linked to an ethyl benzoate scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their diverse biological activities have established them as privileged structures in drug discovery, with applications ranging from anticancer to antimicrobial agents. The ethyl benzoate moiety, while often used as a fragment in medicinal chemistry, contributes to the overall lipophilicity and potential interactions of the

molecule. This guide aims to consolidate the available and predicted information on **Ethyl 3-(1,3-thiazol-2-yl)benzoate** to facilitate further research and development.

Physicochemical Properties

A combination of experimental and predicted data has been compiled to provide a comprehensive profile of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.

Identification

Property	Value
IUPAC Name	Ethyl 3-(1,3-thiazol-2-yl)benzoate
CAS Number	886851-29-2[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S[1]
Molecular Weight	233.29 g/mol [1]
Canonical SMILES	CCOC(=O)c1cccc(c1)c2nccs2

Physical Properties

Property	Value	Source
Melting Point	50 °C	Experimental[2]
Boiling Point	~350-450 °C	Predicted
Appearance	Off-white to pale yellow crystalline solid	Experimental[2]
Solubility	Soluble in organic solvents such as DMSO, DMF, methanol, ethanol, and ethyl acetate. Sparingly soluble in water.	Predicted
pKa	~2-3 (for the thiazole nitrogen)	Predicted

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

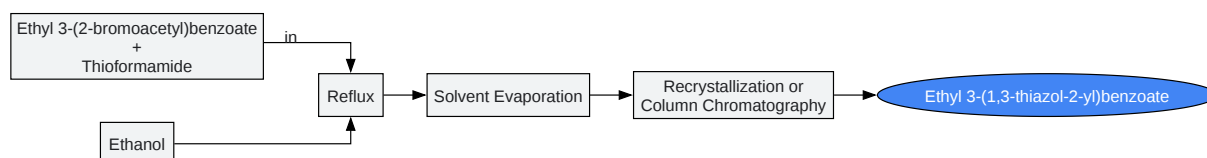
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis. This protocol outlines a potential adaptation for the synthesis of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.

Reaction Scheme:

- Reactants: Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide.
- Solvent: Ethanol.
- Conditions: Reflux.

Procedure:

- Dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.
- Add thioformamide (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can then be purified by recrystallization or column chromatography.



[Click to download full resolution via product page](#)

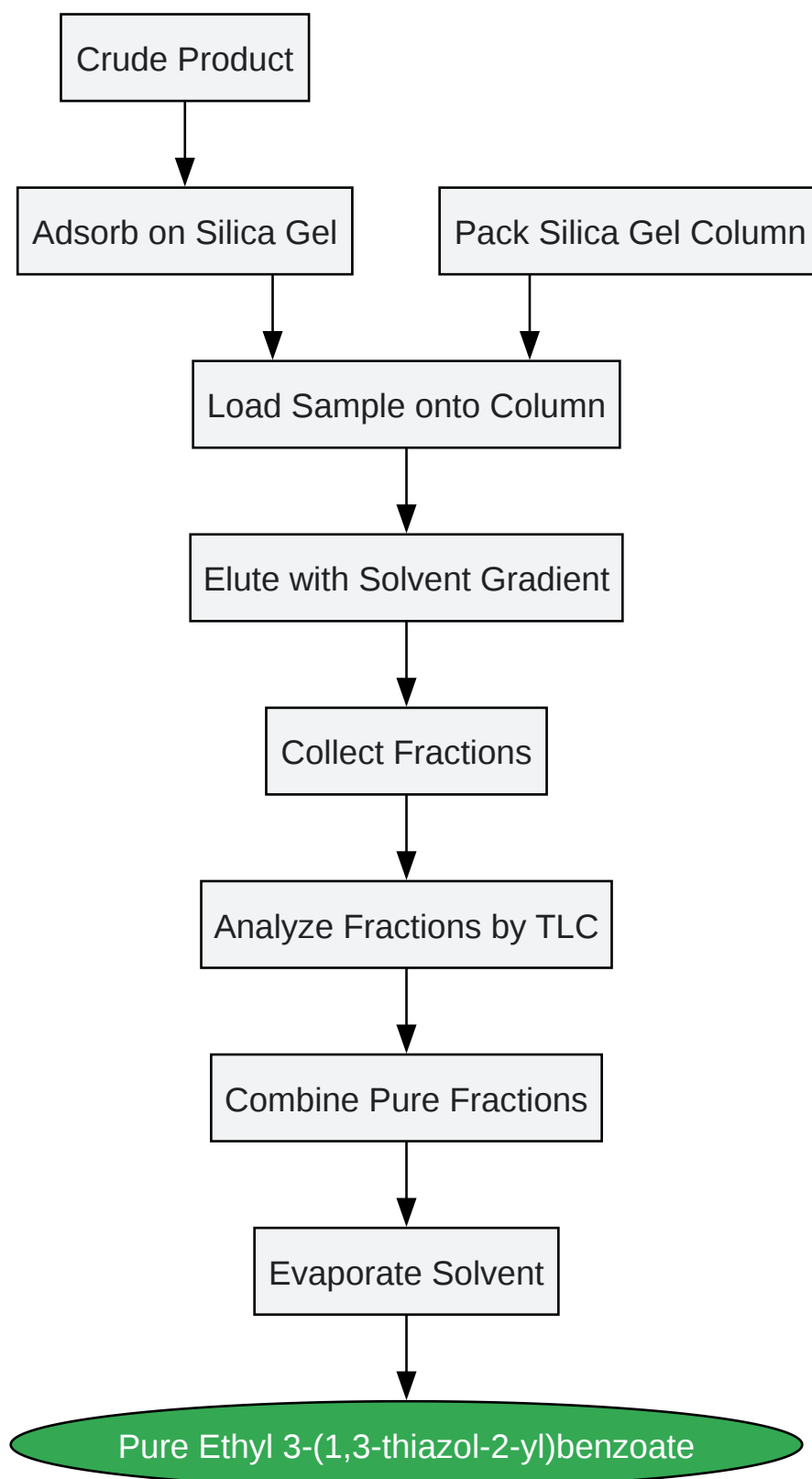
Caption: Hantzsch Synthesis Workflow

Purification: Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

Procedure:

- **Slurry Preparation:** Adsorb the crude product onto a small amount of silica gel.
- **Column Packing:** Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
- **Loading:** Carefully load the silica gel with the adsorbed crude product onto the top of the column.
- **Elution:** Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- **Fraction Collection:** Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- **Solvent Evaporation:** Combine the pure fractions and evaporate the solvent to yield the purified **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.



[Click to download full resolution via product page](#)

Caption: Column Chromatography Purification

Spectral Data (Predicted)

Due to the lack of experimentally acquired spectra, this section provides predicted spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

¹H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl (-CH ₃)	1.3 - 1.5	Triplet	~7
Ethyl (-CH ₂)	4.3 - 4.5	Quartet	~7
Thiazole (H4)	7.4 - 7.6	Doublet	~3-4
Thiazole (H5)	7.9 - 8.1	Doublet	~3-4
Benzoate (aromatic)	7.5 - 8.5	Multiplet	-

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ, ppm)
Ethyl (-CH ₃)	~14
Ethyl (-CH ₂)	~61
Benzoate (aromatic)	128 - 135
Thiazole (C2)	>160
Thiazole (C4)	~143
Thiazole (C5)	~120
Ester (C=O)	~165

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)
C-H (aromatic)	3000 - 3100
C-H (aliphatic)	2850 - 3000
C=O (ester)	1715 - 1730[3]
C=N (thiazole)	1600 - 1650
C=C (aromatic)	1450 - 1600
C-O (ester)	1100 - 1300[3]

Mass Spectrometry (MS)

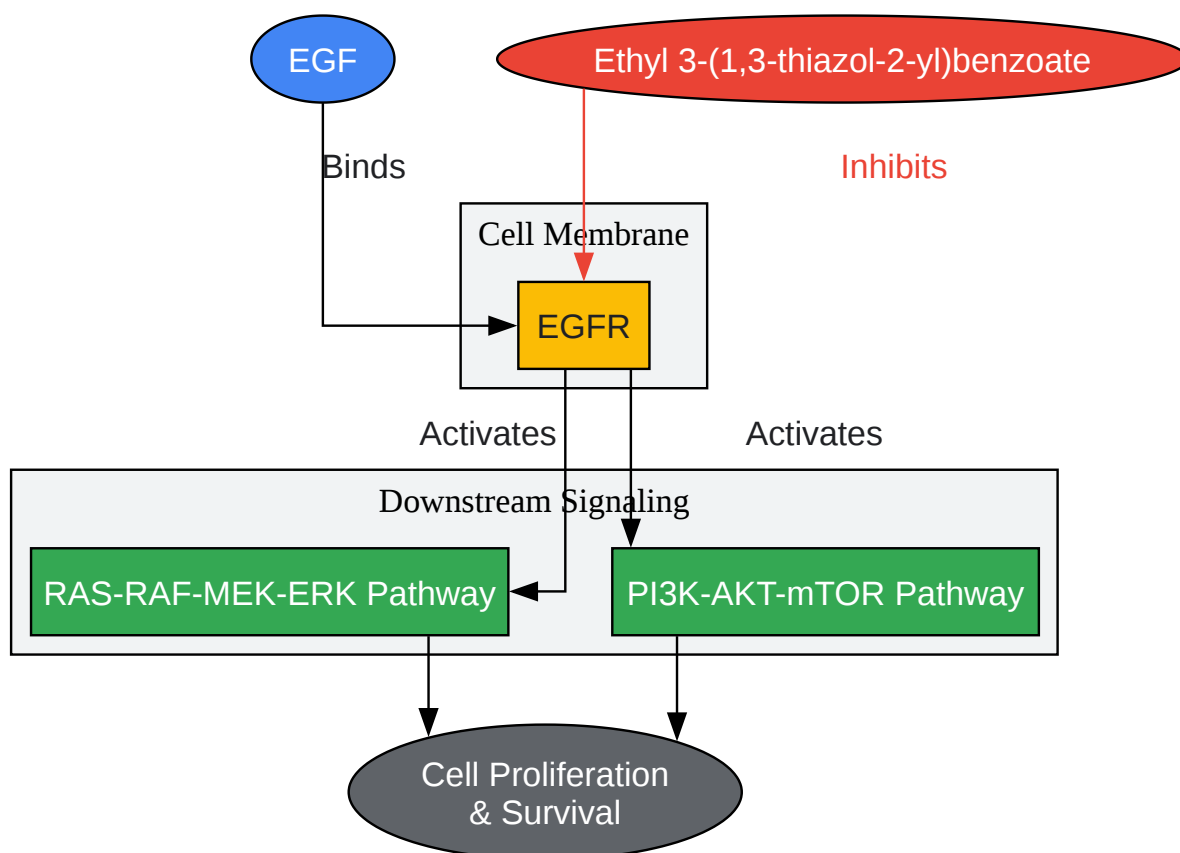
- Molecular Ion (M⁺): m/z = 233
- Key Fragmentation Patterns:
 - Loss of ethoxy group (-OCH₂CH₃): m/z = 188
 - Loss of ethyl group (-CH₂CH₃): m/z = 204
 - Benzoyl-thiazole cation: m/z = 188
 - Thiazolyl-phenyl cation: m/z = 161
 - Ethyl cation: m/z = 29

Potential Biological Activity and Signaling Pathway

Thiazole-containing compounds have been extensively investigated for their anticancer properties, with many acting as inhibitors of key signaling molecules.[4][5][6][7][8] Several studies have highlighted the potential of thiazole derivatives to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[9][10]

EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like **Ethyl 3-(1,3-thiazol-2-yl)benzoate** can block these pathways, leading to an anti-tumor effect.



[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway Inhibition

Conclusion

Ethyl 3-(1,3-thiazol-2-yl)benzoate presents an interesting scaffold for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, potential synthetic and purification methodologies, and a rationale for its exploration as a potential anticancer agent through EGFR inhibition. The presented data, both experimental and predicted, serves as a valuable resource for researchers aiming to

explore the therapeutic potential of this and related thiazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-(1,3-thiazol-2-yl)benzoate | 886851-29-2 [amp.chemicalbook.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967) [hmdb.ca]
- 4. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291012#physical-and-chemical-properties-of-ethyl-3-1-3-thiazol-2-yl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com